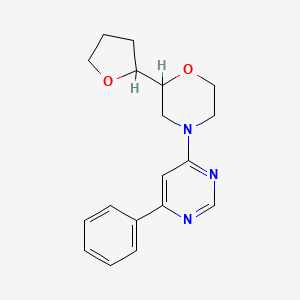![molecular formula C15H16N6OS B7436882 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide](/img/structure/B7436882.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
Mechanism of Action
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide works by inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide blocks these signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has been shown to selectively inhibit BTK, with minimal activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) lymphomas. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide is its selectivity for BTK, which may make it a safer and more effective treatment option compared to non-selective kinase inhibitors. However, one limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and treatment schedule of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide have not been fully established, and further studies are needed to determine the most effective treatment regimen.
Future Directions
For research on N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additional studies are also needed to determine the optimal dosing and treatment schedule of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide, as well as its potential for combination therapy with other agents. Furthermore, the potential for resistance to develop to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide should be investigated, and strategies to overcome resistance should be explored. Finally, the potential use of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide in the treatment of other diseases, such as autoimmune disorders, should be investigated.
Synthesis Methods
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide involves several steps, including the preparation of the key intermediate, 4-(2H-tetrazol-5-yl)butan-1-amine, and the subsequent coupling reaction with 4-(2-methyl-1,3-thiazol-4-yl)phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.
properties
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-16-13(9-23-10)11-5-7-12(8-6-11)17-15(22)4-2-3-14-18-20-21-19-14/h5-9H,2-4H2,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGUNDZXNQFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)
![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)

![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)
![Methyl 3-[[2-hydroxy-3-(1-methylpyrazol-4-yl)propanoyl]amino]-3-(3-methylphenyl)propanoate](/img/structure/B7436859.png)
![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)

![ethyl 5-[[(4,4-dimethylcyclohexanecarbonyl)amino]methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7436896.png)